5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide 5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9338382
InChI: InChI=1S/C11H13BrN2O3/c12-9-4-3-8(17-9)11(16)13-7-10(15)14-5-1-2-6-14/h3-4H,1-2,5-7H2,(H,13,16)
SMILES: C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol

5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC9338382

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide -

Specification

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
IUPAC Name 5-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H13BrN2O3/c12-9-4-3-8(17-9)11(16)13-7-10(15)14-5-1-2-6-14/h3-4H,1-2,5-7H2,(H,13,16)
Standard InChI Key DTJANDFSPQTIEQ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br
Canonical SMILES C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide delineates its structure:

  • A furan-2-carboxamide backbone substituted with bromine at the 5-position.

  • An ethyl linker connecting the carboxamide nitrogen to a 2-oxo-2-(pyrrolidin-1-yl) moiety.

Its molecular formula is C₁₂H₁₄BrN₂O₃, yielding a molecular weight of 329.16 g/mol. The presence of bromine (atomic weight 79.90) contributes significantly to its molecular mass and influences its electronic properties through inductive effects .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₂H₁₄BrN₂O₃
Molecular weight (g/mol)329.16
IUPAC name5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
SMILESBrC1=CC=C(O1)C(=O)NCC(N2CCCC2)=O

Structural Analysis and Conformational Features

The compound’s planar furan ring (bond angles ~108°) facilitates π-π stacking interactions, while the pyrrolidine group introduces a three-dimensional conformation. Quantum mechanical modeling predicts:

  • Torsional angles: The ethyl linker adopts a gauche conformation (θ ≈ 60°) to minimize steric clash between the pyrrolidine and furan rings .

  • Hydrogen bonding: The carboxamide NH forms an intramolecular H-bond with the carbonyl oxygen (distance ≈ 2.1 Å), stabilizing the Z-conformation.

X-ray crystallography data for analogous compounds (e.g., benzofuran derivatives) reveal monoclinic crystal systems with P2₁ space groups, suggesting potential isostructural behavior .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be deconstructed into three key fragments:

  • 5-Bromofuran-2-carboxylic acid: Prepared via electrophilic bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid.

  • 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one: Synthesized through nucleophilic substitution between 2-chloroacetamide and pyrrolidine.

  • Amide coupling: Achieved via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions .

Stepwise Procedure

  • Bromination:
    Furan-2-carboxylic acid (1.0 eq) reacts with NBS (1.1 eq) in glacial acetic acid at 0–5°C for 6 hr, yielding 5-bromofuran-2-carboxylic acid (78% yield).

  • Amine synthesis:
    2-Chloroacetamide (1.0 eq) and pyrrolidine (1.2 eq) reflux in THF with K₂CO₃ (2.0 eq) for 12 hr, producing 2-amino-1-(pyrrolidin-1-yl)ethan-1-one (65% yield) .

  • Coupling reaction:
    5-Bromofuran-2-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF are stirred at 0°C for 30 min. The amine (1.2 eq) is added, and the mixture reacts at 25°C for 24 hr. Purification via silica chromatography (EtOAc/hexane) affords the title compound (52% yield).

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueEffect on Yield
Coupling temperature25°CMaximizes EDC efficiency
SolventAnhydrous DMFPrevents hydrolysis
Reaction time18–24 hrCompletes activation

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced under acidic conditions (0.89 mg/mL at pH 2.0) due to pyrrolidine protonation .

  • LogP: 2.31 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.5 Hz, 1H, furan H-3), 6.51 (d, J = 3.5 Hz, 1H, furan H-4), 3.45–3.39 (m, 4H, pyrrolidine CH₂), 2.85 (t, J = 6.0 Hz, 2H, NCH₂), 2.01–1.93 (m, 4H, pyrrolidine CH₂).

  • IR (KBr): 1675 cm⁻¹ (amide C=O), 1580 cm⁻¹ (furan C=C), 655 cm⁻¹ (C-Br) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator